Metoserpate hydrochloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Metoserpate Hydrochloride involves the methylation of O-methyl-18-epireserpate. The reaction conditions typically include the use of methanol as a solvent and a suitable methylating agent .

Industrial Production Methods: Industrial production of this compound involves large-scale methylation processes under controlled conditions to ensure high yield and purity. The compound is then crystallized and purified for use in veterinary applications .

化学反応の分析

反応の種類: メトセルペート塩酸塩は、次のものを含むさまざまな化学反応を起こします。

酸化: さまざまな誘導体を形成するために酸化することができます。

還元: 還元反応は官能基を変えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな薬理学的特性を持つ可能性のあるメトセルペート塩酸塩のさまざまな誘導体が含まれます。 .

4. 科学研究の応用

メトセルペート塩酸塩には、いくつかの科学研究の応用があります。

化学: ヨヒンビンアルカロイドの研究における基準化合物として使用されます。

生物学: 神経伝達物質系への影響について調査されました。

医学: 家禽のヒステリーなどの病状の治療における潜在的な使用について検討されました。

産業: 獣医学用の鎮静剤の製造に使用されます。.

科学的研究の応用

Veterinary Applications

Treatment of Avian Hysteria

Metoserpate hydrochloride is predominantly used to treat hysteria in poultry, specifically in replacement pullets. A study demonstrated that administering metoserpate via drinking water effectively alleviated symptoms of hysteria in affected flocks. The treatment regimen involved withholding water before administration, with dosages of 4 mg/kg body weight on the first day, followed by 2 mg/kg on subsequent days .

Case Study: Efficacy in Replacement Pullets

- Study Design : Fifteen flocks of replacement pullets diagnosed with hysteria were treated.

- Dosage : Initial dose of 4 mg/kg on day one, followed by 2 mg/kg on days five and nine.

- Results : The treatment resulted in a significant reduction in hysteria symptoms, confirming the drug's effectiveness and safety for use in poultry .

Pharmacological Properties

This compound is classified as a small molecule with the following characteristics:

- Molecular Formula : C24H32N2O5.ClH

- Molecular Weight : 464.982 g/mol

- Mechanism of Action : As a sedative, it acts on the central nervous system to induce calmness and reduce anxiety in stressed animals .

Safety and Toxicity

The safety profile of this compound has been evaluated in various studies, showing minimal adverse effects when administered at recommended dosages. The drug's pharmacokinetics indicate a favorable absorption and distribution within avian species, contributing to its therapeutic efficacy .

作用機序

メトセルペート塩酸塩の作用機序は、神経伝達物質系との相互作用を含みます。それは、特定の神経伝達物質の活性を調節することにより鎮静剤として作用し、鎮静効果をもたらします。 正確な分子標的および経路はまだ調査中ですが、中枢神経系の受容体と相互作用すると考えられています。 .

類似の化合物:

- ヨヒンビン

- レセルピン

- アジュマリン

比較: メトセルペート塩酸塩は、その特定の構造とメトキシ基の存在によりユニークであり、これらが薬理学的特性に貢献しています。 ヨヒンビンやレセルピンとは異なり、メトセルペート塩酸塩は主に獣医学、特に家禽で使用されてきました。 .

類似化合物との比較

- Yohimbine

- Reserpine

- Ajmaline

Comparison: Metoserpate Hydrochloride is unique due to its specific structure and the presence of methoxy groups, which contribute to its pharmacological properties. Unlike Yohimbine and Reserpine, this compound has been primarily used in veterinary medicine, particularly for poultry .

生物活性

Metoserpate hydrochloride, a tranquilizer primarily used in veterinary medicine, particularly for poultry, has garnered attention for its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its effects, mechanisms, and applications.

- Chemical Formula : CHNO·HCl

- Molecular Weight : 428.53 g/mol

- CAS Number : 1178-29-6

This compound functions as a tranquilizer by modulating neurotransmitter activity in the central nervous system. Its primary mechanism appears to involve the inhibition of dopamine receptors, which is critical in managing anxiety and stress responses in animals. The compound's sedative effects have been documented in various studies, particularly focusing on its impact on behavior in poultry.

Case Studies

-

Treatment of Hysteria in Poultry :

- A study involving 15 flocks of replacement pullets demonstrated that this compound effectively treated clinical cases of hysteria. The treatment regimen included a dosage of 4 mg/kg body weight on day one, followed by 2 mg/kg on days five and nine. Results indicated significant improvement in behavior and reduction in symptoms associated with hysteria .

-

Behavioral Impact :

- Research highlighted that this compound administration resulted in slower speeds in trained birds during acquisition trials compared to control groups. This effect was statistically significant on the first two days post-treatment but normalized by the fourth day, suggesting a temporary sedative effect that may influence learning and imprinting behaviors .

Table of Biological Activity

Potential Side Effects

Although this compound is generally well-tolerated in veterinary applications, potential side effects may include:

- Sedation

- Altered behavior

- Impaired learning capabilities during treatment periods

特性

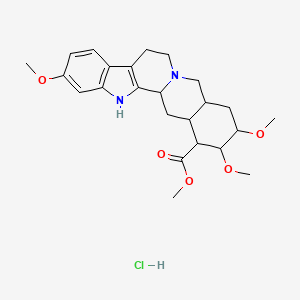

IUPAC Name |

methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5.ClH/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14;/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3;1H/t13-,17+,19-,20+,21+,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUCXCLULXWKIQ-PKNINNMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046846 | |

| Record name | Metoserpate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178-29-6, 7756-72-1 | |

| Record name | Yohimban-16-carboxylic acid, 11,17,18-trimethoxy-, methyl ester, monohydrochloride, (3β,16β,17α,18α,20α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1178-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoserpate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3beta,20alpha-Yohimban-16beta-carboxylic acid, 11,17alpha,18alpha-trimethoxy-, methyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007756721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoserpate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOSERPATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBO7409339 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。